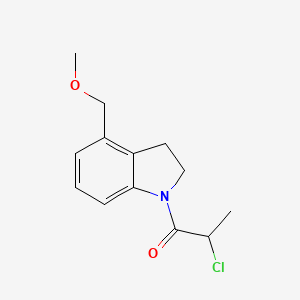
1-(4-(Methoxymethyl)indolin-1-yl)-2-chlorpropan-1-on
Übersicht
Beschreibung
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von ischämischem Schlaganfall
Indolinderivate wurden als multifunktionelle neuroprotektive Mittel zur Bekämpfung von ischämischem Schlaganfall eingesetzt . Sie haben signifikante schützende Wirkungen gegen H2O2-induzierten Zelltod von RAW 264.7-Zellen gezeigt . Einige Verbindungen haben die Zellüberlebensrate bei Sauerstoffglukose-Deprivation/Reperfusion (OGD/R)-induzierter neuronaler Schädigung signifikant erhöht .
Antioxidative Aktivität
Indolinderivate haben eine signifikante antioxidative Aktivität gezeigt. Sie haben schützende Wirkungen gegen H2O2-induzierten Zelltod von RAW 264.7-Zellen gezeigt .
Entzündungshemmende Aktivität
Indolinderivate haben eine entzündungshemmende Aktivität gezeigt. Einige Verbindungen haben die LPS-induzierte Sekretion von entzündungsfördernden Zytokinen, einschließlich TNF-α, IL-6 und NO, durch BV-2-Zellen dosisabhängig gesenkt .
Antivirale Aktivität
Indolderivate, zu denen auch Indolin gehört, haben eine antivirale Aktivität gezeigt . Es wurde festgestellt, dass sie mit hoher Affinität an mehrere Rezeptoren binden, was sie für die Entwicklung neuer antiviraler Mittel nützlich macht .
Antitumoraktivität
Indolderivate haben eine Antitumoraktivität gezeigt . Das Indol-Gerüst wurde in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden und bietet eine wertvolle Grundlage für die Behandlung und die Entwicklung neuer Antitumormittel .
Antimikrobielle Aktivität
Indolderivate haben eine antimikrobielle Aktivität gezeigt . Ihre Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie für die Entwicklung neuer antimikrobieller Mittel nützlich .
Wirkmechanismus
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Biochemical pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Indole derivatives have been found to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, have been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.
Cellular Effects
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the inhibition of acetylcholine esterase by 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one occurs through binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, this compound may act as an agonist or antagonist for certain receptors, modulating their signaling and downstream effects. These interactions contribute to the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one may result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways. These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved cognitive function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics, including its absorption, distribution, and elimination. Additionally, the interaction of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one with metabolic enzymes can influence metabolic flux and the levels of other metabolites, contributing to its overall biological effects.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by solute carrier transporters or bind to plasma proteins, affecting its bioavailability and localization. The distribution of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one within tissues can also influence its accumulation and activity, with certain tissues exhibiting higher concentrations of the compound.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is an important factor in understanding its mechanism of action and biological effects.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSBSSSCQZSDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


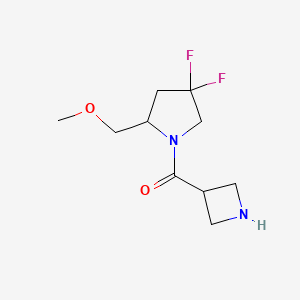
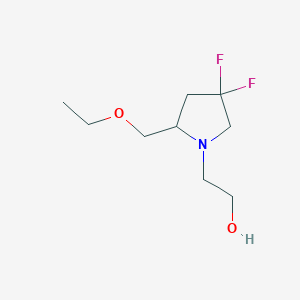
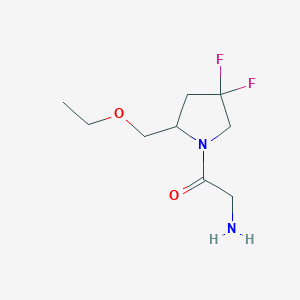
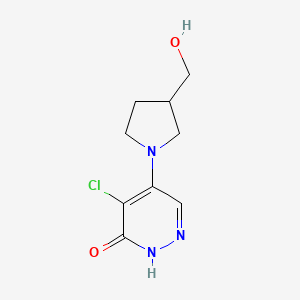
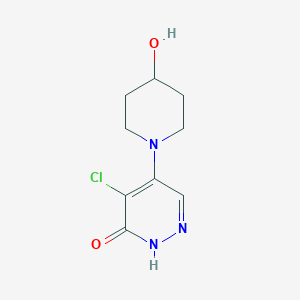
![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)
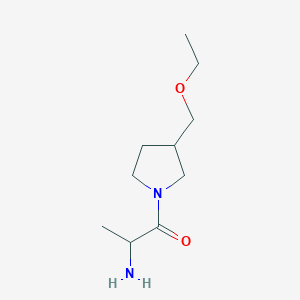

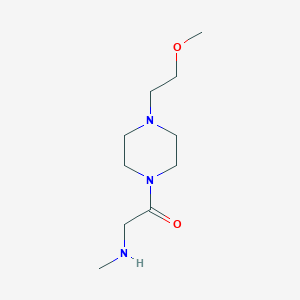
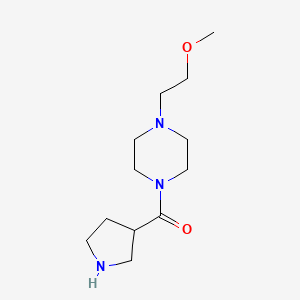
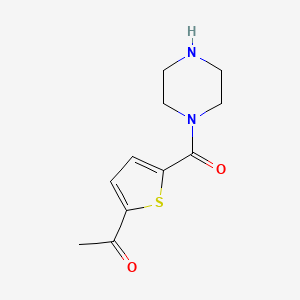

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)

